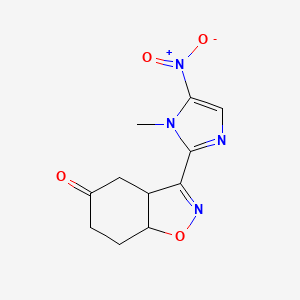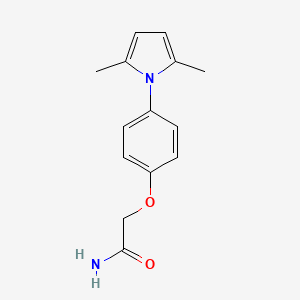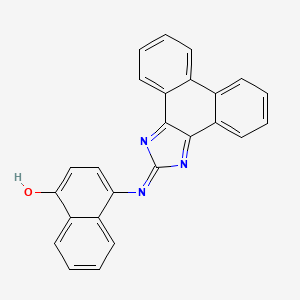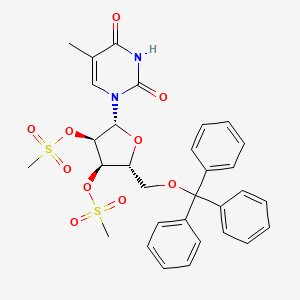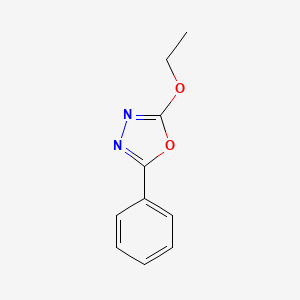
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and iodine-containing reagents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Reaction Steps: The key steps in the synthesis may involve halogenation, fluorination, and hydroxylation reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often utilizing automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules with pharmaceutical applications.
Environmental Chemistry:
Mecanismo De Acción
The mechanism of action of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may affect metabolic pathways, signal transduction processes, and other cellular mechanisms, depending on its specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4,5,5,6,6,6-Hexafluoro-2-bromo-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
(E)-4,5,5,6,6,6-Hexafluoro-2-chloro-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.
(E)-4,5,5,6,6,6-Hexafluoro-2-fluoro-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s characteristics are advantageous.
Propiedades
IUPAC Name |
4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEAGGFJUHJNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
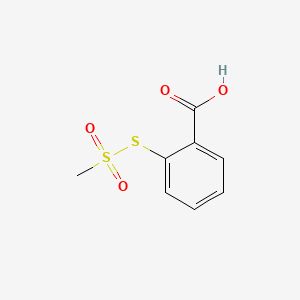
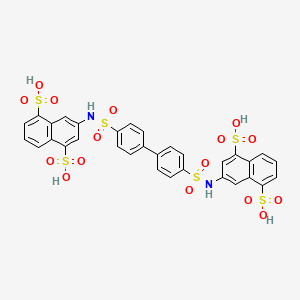


![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)

